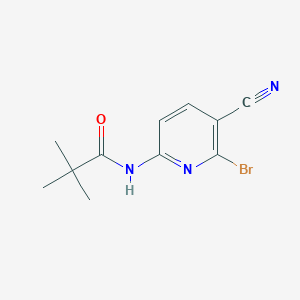

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide

Description

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide is a pyridine derivative featuring a bromo (-Br) substituent at position 6, a cyano (-CN) group at position 5, and a 2,2-dimethylpropanamide (pivalamide) moiety attached to the pyridin-2-yl ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in antitumor and antiparasitic agents .

Properties

IUPAC Name |

N-(6-bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBUKEPXDBKMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=C(C=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823257-69-7 | |

| Record name | N-(6-bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

Cyanation: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano source like sodium cyanide (NaCN) or potassium cyanide (KCN) is used.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

Substitution: Substituted pyridine derivatives.

Reduction: Amino derivatives.

Oxidation: Oxidized amide derivatives.

Scientific Research Applications

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position: The target compound’s bromo (6) and cyano (5) groups on pyridin-2-yl create distinct electronic effects compared to analogs.

- Halogen vs. Cyano: Bromo acts as a leaving group, while cyano withdraws electrons, increasing electrophilicity at adjacent positions. This combination may enhance the compound’s suitability as a Suzuki-Miyaura coupling precursor compared to non-cyano analogs like N-(5-Bromo-pyridin-2-yl)-2,2-dimethylpropionamide .

Research Findings and Implications

- Positional Isomerism : Substituent placement significantly impacts reactivity. For instance, iodine at pyridin-3-yl () vs. bromo at pyridin-2-yl alters steric accessibility for further functionalization.

- Purity Challenges : Analogous compounds achieved >95% purity via silica plug chromatography , suggesting similar methods for the target compound.

Biological Activity

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

This compound consists of:

- Amide Group : A central amide group (C=O-NH) linked to a pivalamide moiety.

- Pyridine Moiety : The presence of a 6-bromo and 5-cyano substitution on the pyridine ring enhances its reactivity and potential biological interactions.

The general formula can be represented as follows:

Preliminary studies suggest that this compound may interact with specific enzymes or receptors , potentially modulating various biological pathways. The cyano group (CN) and the bromine atom (Br) are believed to play crucial roles in enhancing the compound's reactivity and binding affinity to biological targets.

Potential Biological Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that mediate various physiological responses, although detailed pharmacological data is still limited.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The bromine and cyano groups may enhance the compound's ability to bind to cancer-related targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The unique structure of this compound suggests potential antimicrobial properties. Compounds containing bromine and cyano groups have been shown to exhibit activity against various bacterial strains, making this compound a candidate for further exploration in antimicrobial research.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-Bromo-4-cyanopyridin-3-yl)-pivalamide | Similar pyridine structure with different substitution | Varying electronic properties due to different substituents |

| N-(4-Amino-5-cyano-pyridin-3-yl)-pivalamide | Contains an amino group instead of bromine | Potential for different biological interactions |

| N-(6-Chloro-5-cyanopyridin-2-yl)-pivalamide | Chlorine instead of bromine | May affect reactivity and binding affinity |

These comparisons highlight how variations in substituents can significantly influence the biological activity and chemical properties of similar compounds.

Study 1: Anticancer Activity

A study investigating the anticancer potential of pyridine-derived amides found that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess similar properties, warranting further investigation into its mechanism of action.

Study 2: Enzyme Interaction

Another research effort focused on the interaction of cyanopyridine derivatives with key metabolic enzymes. The findings indicated that these compounds could modulate enzyme activity, which may lead to altered metabolic pathways relevant in disease states .

Q & A

Basic: What are the recommended synthetic routes for N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide?

Answer:

A practical synthesis begins with 6-bromo-5-cyanopyridin-2-amine as the core scaffold. React this intermediate with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Yield optimization (~60–75%) requires strict anhydrous conditions and temperature control (0–5°C during coupling) .

Advanced: How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?

Answer:

The bromine atom at position 6 serves as a leaving group , enabling participation in Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . Its electron-withdrawing nature activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). For example, in Suzuki reactions, use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/water (3:1) at 80°C to introduce aryl groups. Kinetic studies indicate that steric hindrance from the adjacent cyano group slows coupling rates compared to non-cyanated analogs .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): Pyridine protons (δ 8.2–8.5 ppm), pivalamide methyl groups (δ 1.3 ppm, singlet).

- ¹³C NMR : Cyano carbon (δ ~115 ppm), carbonyl (C=O, δ 175 ppm).

- IR Spectroscopy : Stretch bands for C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]⁺, calculated for C₁₁H₁₁BrN₃O: 296.0084) .

Advanced: What strategies mitigate competing side reactions during cyano group introduction?

Answer:

The cyano group at position 5 is prone to hydrolysis under acidic/basic conditions. To prevent degradation:

- Use KCN or CuCN as nitrile sources in dimethylformamide (DMF) at 120°C, ensuring strict exclusion of moisture.

- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems (toluene/water).

- Post-reaction, quench with ice-cold HCl (1M) to neutralize excess base and stabilize the nitrile .

Advanced: How to resolve discrepancies between crystallographic data and computational models?

Answer:

Discrepancies often arise from crystal packing forces or solvent interactions . For validation:

- Obtain single-crystal X-ray diffraction data (e.g., monoclinic P2₁/c space group, 100 K) to determine bond lengths/angles .

- Compare with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Focus on deviations in dihedral angles (e.g., pivalamide vs. pyridine plane) exceeding 5°, which may indicate steric strain.

- Analyze hydrogen-bonding networks (e.g., N-H···O interactions) that stabilize the solid-state structure but are absent in gas-phase models .

Basic: What purification methods ensure high purity for this compound?

Answer:

- Recrystallization : Use ethanol/water (7:3) to remove polar impurities; typical recovery >85%.

- Prep-HPLC : Employ a C18 column (MeCN/H₂O + 0.1% TFA) for trace impurity removal (<0.5% by area).

- TLC Monitoring : Hexane/ethyl acetate (4:1) with UV visualization (Rf ~0.4) .

Advanced: How does the pivalamide group influence metabolic stability in biological assays?

Answer:

The 2,2-dimethylpropanamide (pivalamide) group enhances metabolic stability by:

- Steric shielding of the amide bond, reducing protease cleavage.

- Lowering solubility in aqueous media (logP ~2.5), which prolongs half-life in lipid-rich environments.

- In vitro assays (e.g., microsomal stability tests) show >80% remaining parent compound after 60 minutes, compared to <50% for acetylated analogs .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Store under argon at –20°C in amber vials to prevent photodegradation.

- Avoid exposure to protic solvents (e.g., methanol) to minimize hydrolysis of the cyano group.

- Periodic HPLC-UV analysis (λ = 254 nm) confirms stability; degradation products (e.g., carboxylic acid from nitrile hydrolysis) should remain <2% over 12 months .

Advanced: What computational tools predict the compound's reactivity in nucleophilic environments?

Answer:

- Molecular Electrostatic Potential (MEP) maps (Gaussian 09) identify electrophilic regions (e.g., C-6 bromine, δ+ charge).

- Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps (~4.2 eV), correlating with reactivity toward nucleophiles like amines or thiols.

- Molecular Dynamics (MD) simulations (AMBER force field) model solvation effects in DMSO, predicting aggregation tendencies .

Advanced: How to design derivatives for improved kinase inhibition selectivity?

Answer:

- Structure-Activity Relationship (SAR) : Replace bromine with CF₃ or Cl to modulate steric/electronic profiles.

- Docking Studies (AutoDock Vina): Target ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). The pivalamide group shows hydrophobic interactions with Leu694, while the cyano group hydrogen-bonds to Thr766.

- In vitro IC₅₀ testing : Optimize derivatives for <100 nM potency and >50-fold selectivity over off-target kinases (e.g., CDK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.